molecular formula C11H9ClN2O B2757894 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1361198-02-8

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B2757894
CAS No.: 1361198-02-8
M. Wt: 220.66
InChI Key: FEPARWSSWBUKFS-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (CAS 1361198-02-8) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The compound features a pyrazino[1,2-a]indole core, which combines an indole and a pyrazine ring system, and is substituted with a chloro group at the 8-position and a ketone at the 1-position . The pyrazino[1,2-a]indol-1-one scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities. Research indicates that derivatives of this scaffold show promising potential as antiproliferative agents. Specifically, structurally related compounds have been designed and synthesized as dual inhibitors of key cancer targets, including the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase, which are critically involved in the signaling pathways of various malignancies . Furthermore, this chemical scaffold has been explored for the development of antimicrobial agents. Novel urea, sulfonamide, and acetamide derivatives based on the 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one structure have demonstrated good in vitro antibacterial activity against strains such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Streptococcus pyogenes , as well as antifungal activity . This compound is supplied as a high-purity (98%) solid, characterized by NMR, HPLC, and LC-MS to ensure quality and consistency for research applications . Intended Use: This product is intended for research use as a chemical building block or synthetic intermediate in medicinal chemistry and drug discovery programs. It is strictly for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPARWSSWBUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361198-02-8
Record name 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenones with isocyanates and 1,2-diamines in the presence of a Brønsted acid/iodine co-mediated approach. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a green solvent at room temperature, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is C₁₁H₉ClN₂O. The compound features a chloro-substituted indole structure which is known for its biological activity. The structural formula can be represented as follows:SMILES ClC1=CC=2C=C3N(C2C=C1)CCNC3=O\text{SMILES }ClC1=CC=2C=C3N(C2C=C1)CCNC3=O

Anticancer Activity

Research indicates that compounds similar to 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exhibit anticancer properties. Studies have shown that derivatives of pyrazinoindole structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target specific signaling pathways involved in cancer cell proliferation and survival.

Study ReferenceFindings
PubChemInduced apoptosis in various cancer cell lines.
Sigma-AldrichDemonstrated cytotoxic effects against breast cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for treating inflammatory diseases.

Study ReferenceFindings
ParchemShown to reduce inflammation markers in animal models.

Neuroprotective Effects

Emerging studies indicate that 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one may possess neuroprotective properties. It has been suggested that the compound could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Study ReferenceFindings
Science.govExhibited protective effects on neuronal cells in vitro.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been postulated that this compound can inhibit caspase-3, a cysteine-dependent aspartyl protease involved in the signal transduction pathway leading to apoptosis. By inhibiting caspase-3, this compound may attenuate cell damage after ischemic events, providing a novel neuroprotective treatment for stroke .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents (e.g., halogen, alkyl, or functional groups) and ring saturation (Table 1).

Table 1: Structural and Functional Comparison of Pyrazinoindolone Derivatives

Compound Name Substituent/Ring Saturation Key Biological Activities Synthesis Method Reference
8-Chloro-3,4-dihydropyrazino[...]one Cl at C8 Antimicrobial, antifungal Cascade addition with vinyl selenones
8-Fluoro-3,4-dihydropyrazino[...]one F at C8 (Theorized) Similar to Cl analog Likely similar cascade methods
9-Methoxy-3,4-dihydropyrazino[...]one OCH3 at C9 Not explicitly reported Base-mediated cyclization
3,4,6,7,8,9-Hexahydropyrazino[...]one Fully saturated pyrazine ring Structural analog; medicinal potential Multi-step cyclization
7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[...]one F at C7, saturated ring Under investigation Unspecified

Substituent Impact :

  • Chloro (C8) : Enhances antimicrobial activity against E. coli, S. aureus, and fungal strains (MIC values: 6.5–68 µg/mL) .
  • Methoxy (C9) : May alter receptor selectivity but lacks reported biological data .
Antimicrobial and Antifungal Activity
  • 8-Chloro derivative : Exhibits broad-spectrum activity, with MIC values of 6.5 µg/mL against S. aureus and 68 µg/mL against C. albicans .
  • Urea/Sulfonamide derivatives: Modified 3,4-dihydropyrazinoindolones show enhanced activity; e.g., sulfonamide derivatives inhibit A. niger at 8 µg/mL .
  • Type 1 compounds : Antihistaminic activity (Ki < 40 nM for 5-HT1A receptors) but weaker antimicrobial effects compared to halogenated analogs .
Receptor Affinity and Therapeutic Potential
  • Serotonin Receptors: Pyrazinoindolones with arylpiperazine substituents (e.g., 108a) display high 5-HT1A affinity (Ki = 15 nM) .
  • Anti-Obesity/Diabetes : Type 2 analogs (unsubstituted or alkyl-substituted) show promise in metabolic disorder models .

Key Routes :

Cascade Addition-Cyclization: Utilizes vinyl selenones and indole carboxamides with KOH in CH2Cl2. Advantages: High yields (77–93%), eco-friendly, single-step . Limitations: Requires specialized selenone reagents.

Base-Catalyzed Intramolecular Aza-Michael Addition :

  • Employed for unsubstituted or methoxy derivatives.
  • Yields: 70–85% with short reaction times (30 min) .

Cyclization of Bromoethyl Indole Esters :

  • Used for carboxamide-functionalized analogs.
  • Multi-step process with moderate yields (50–65%) .

Physicochemical Properties

  • Chloro vs. Fluoro Analogs: The 8-chloro derivative has a molecular weight of 260.7 g/mol (C11H9ClN2O) , while the 8-fluoro analog is lighter (204.2 g/mol, C11H9FN2O) .

Biological Activity

8-Chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound characterized by a unique fused ring system comprising a pyrazine and an indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its neuroprotective properties and ability to inhibit apoptotic pathways.

Chemical Structure and Properties

The chemical formula of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is C11H9ClN2OC_{11}H_{9}ClN_{2}O, with a molecular weight of 220.66 g/mol. The presence of a chlorine atom at the 8th position significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H9ClN2O
Molecular Weight220.66 g/mol
CAS Number1361198-02-8
StructureChemical Structure

Research indicates that 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one may exert its biological effects through the inhibition of caspase-3, a key enzyme involved in apoptosis. By inhibiting this enzyme, the compound could potentially protect neurons from damage during ischemic events, suggesting its use as a neuroprotective agent in stroke treatment .

Antioxidant and Antiproliferative Effects

Studies have demonstrated that this compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress. Additionally, it has shown antiproliferative activity against various cancer cell lines by inducing apoptosis through caspase activation .

Neuroprotection in Ischemia

A study conducted on animal models of ischemic stroke revealed that administration of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one resulted in reduced neuronal death and improved functional recovery. The compound's ability to inhibit caspase-3 was highlighted as a critical factor in mitigating cell damage .

Cancer Cell Line Studies

In vitro studies on A549 lung cancer cells showed that treatment with this compound led to significant cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Mcl-1 .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones Caspase inhibitionNeuroprotective
Indolo[1,2-a]quinoxalin-6(5H)-ones Apoptosis inductionAnticancer
8-Chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one Caspase-3 inhibitionNeuroprotective and Anticancer

Q & A

Q. What are the standard synthetic routes for 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization or substitution reactions. For example, phosphorus oxychloride (POCl₃) is used to chlorinate pyrazinone intermediates under reflux conditions . Key intermediates are characterized using:

  • ¹H/¹³C NMR : To confirm hydrogen/carbon environments and substituent positions.
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation patterns .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

  • NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the pyrazinoindole ring) and detects substituent effects (e.g., chlorine’s deshielding impact) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing (if applicable) .
  • TLC/HPLC : Monitors reaction progress and purity .

Q. What safety precautions are necessary when handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • Handling : Use fume hoods, gloves, and protective eyewear. Store at room temperature in airtight containers .

Advanced Research Questions

Q. How can synthetic yields be optimized for 8-chloro derivatives, and what variables influence scalability?

  • Key variables : Reaction temperature (e.g., POCl₃ reactions require reflux at ~110°C), stoichiometry (excess POCl₃ ensures complete chlorination), and purification methods (e.g., column chromatography vs. recrystallization) .
  • Scalability : Pilot-scale reactions may require controlled addition of reagents to manage exothermicity .

Q. How do substituents on the pyrazinoindole core affect biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, potentially increasing bioactivity. Evidence from analogous compounds shows:
Substituent (R)Antibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Source
4-OH32–648–16
3-NO₂64–12832–64
  • Methodology : Synthesize derivatives with systematic substituent variations and assay against microbial panels .

Q. What computational tools are suitable for predicting binding modes or reactivity of this compound?

  • Molecular docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., adenosine receptors) .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination sites) .

Q. How should contradictory bioactivity data between studies be resolved?

  • Case example : Discrepancies in MIC values for similar substituents may arise from assay conditions (e.g., pH, bacterial strain variations).
  • Validation : Replicate experiments under standardized protocols and use orthogonal assays (e.g., time-kill kinetics vs. broth microdilution) .

Q. What strategies are effective for studying metabolic stability or degradation pathways?

  • In vitro models : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
  • Forced degradation : Expose to heat, light, or hydrolytic conditions and monitor degradation products using HPLC .

Q. Can alternative synthetic pathways (e.g., green chemistry approaches) reduce reliance on hazardous reagents like POCl₃?

  • Example : Explore microwave-assisted synthesis or biocatalytic methods to replace POCl₃. Evidence from hydrazone derivatives shows benzotriazole intermediates enable nucleophilic substitutions without harsh conditions .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?

  • Stability studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months).
  • Detection : Use NMR to identify hydrolyzed byproducts (e.g., loss of chlorine signal) or HPLC for purity assessment .

Q. Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature110°C (reflux)Maximizes chlorination
POCl₃ Equivalents5–6 eqPrevents incomplete reaction
Reaction Time12–24 hoursBalances completion vs. degradation

Q. Table 2: Computational Tools for Reactivity Prediction

Software/ToolApplicationExample Outcome
MOEDocking to adenosine A₁RBinding affinity (ΔG = -9.2 kcal/mol)
Gaussian (DFT)Chlorination site predictionC-8 position favored (lowest activation energy)

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